molecular formula C16H13N B566187 9,9-Dimethyl-9H-fluorene-2-carbonitrile CAS No. 890134-27-7

9,9-Dimethyl-9H-fluorene-2-carbonitrile

Cat. No.: B566187
CAS No.: 890134-27-7
M. Wt: 219.287
InChI Key: JSISIFNXLUGFSV-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C₁₆H₁₃N and a molecular weight of 219.28 g/mol It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9th position and a nitrile group at the 2nd position

Preparation Methods

The synthesis of 9,9-Dimethyl-9H-fluorene-2-carbonitrile typically involves the Friedel-Crafts alkylation reaction. One common method is the reaction of fluorene with methyl chloride in the presence of a catalyst such as aluminum chloride . The reaction conditions usually include an appropriate solvent and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

9,9-Dimethyl-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

9,9-Dimethyl-9H-fluorene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of materials such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-9H-fluorene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

9,9-Dimethyl-9H-fluorene-2-carbonitrile can be compared with other similar compounds such as:

    9,9-Dimethylfluorene: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    2,7-Dibromo-9,9-dimethylfluorene: Contains bromine atoms, which can influence its reactivity and applications in different ways.

    4-Bromo-2-chloro-9,9-dimethyl-9H-fluorene:

Properties

IUPAC Name

9,9-dimethylfluorene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSISIFNXLUGFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.29 g of 2-cyanofluorene, 8.9 g of sodium hydride (60% in oil) and 150 ml of NMP were stirred at room temperature for 2.5 hours. Then, 31.2 g of methyl iodide was added into the reaction mixture drop-wisely and stirred for an additional 2 hours at room temperature. The reaction mixture was poured into 200 ml of water and filtered. The crude product was purified by column chromatography, giving 8.5 g (60%) of 2-cyano-9,9-dimethylfluorene.
Quantity
14.29 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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